(3,5-Dimethoxy-benzoylamino)-acetic acid

Description

Properties

IUPAC Name |

2-[(3,5-dimethoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-8-3-7(4-9(5-8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBSPOIKQBQXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368354 | |

| Record name | (3,5-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62098-74-2 | |

| Record name | (3,5-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Dimethoxy-benzoylamino)-acetic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3,5-Dimethoxy-benzoylamino)-acetic acid, a molecule of interest in medicinal chemistry and organic synthesis. From its foundational chemical structure to detailed synthetic protocols and analytical characterization, this document serves as a crucial resource for researchers exploring its potential applications.

Molecular Structure and Physicochemical Properties

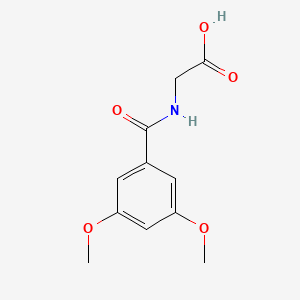

This compound, also known as N-(3,5-dimethoxybenzoyl)glycine, possesses a core structure consisting of a 3,5-dimethoxybenzoyl group amide-linked to the amino acid glycine. The presence of the dimethoxy-substituted benzene ring and the carboxylic acid moiety from glycine imparts specific physicochemical properties that are critical for its potential biological activity and synthetic utility.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; N [label="N"]; C8 [label="C"]; H1 [label="H"]; C9 [label="C"]; O3 [label="O"]; O4 [label="O"]; H2 [label="H"]; C10 [label="CH3"]; C11 [label="CH3"]; O5 [label="O"]; O6 [label="O"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C1 -- C7; C3 -- O5; C5 -- O6; O5 -- C10; O6 -- C11;

// Amide linkage C7 -- O1; C7 -- N; N -- H1; N -- C8;

// Acetic acid part C8 -- C9; C9 -- O3; C9 -- O4; O4 -- H2;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="0,2.5!"]; O1 [pos="-0.5,3.2!"]; N [pos="1,3!"]; H1 [pos="1.5,3.5!"]; C8 [pos="1.5,2!"]; C9 [pos="2.5,2.5!"]; O3 [pos="3,3.2!"]; O4 [pos="3,-1.5!"]; H2 [pos="3.5,-1.2!"]; O5 [pos="-1.74,-1!"]; C10 [pos="-2.61,-0.5!"]; O6 [pos="1.74,-1!"]; C11 [pos="2.61,-0.5!"]; } . Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₅ | - |

| Molecular Weight | 239.22 g/mol | - |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. | - |

| CAS Number | 19094-63-6 | - |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is reliably achieved through the Schotten-Baumann reaction.[1][2][3] This well-established method involves the acylation of glycine with 3,5-dimethoxybenzoyl chloride in an aqueous alkaline solution. The base neutralizes the hydrochloric acid byproduct, driving the reaction towards completion.

// Nodes start [label="Start Materials:\n- 3,5-Dimethoxybenzoyl Chloride\n- Glycine\n- Sodium Hydroxide Solution"]; reaction [label="Schotten-Baumann Reaction:\n- Dissolve Glycine in NaOH(aq)\n- Cool to 0-5°C\n- Add 3,5-Dimethoxybenzoyl Chloride portion-wise\n- Stir vigorously", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Work-up:\n- Acidify with HCl to pH 2-3\n- Precipitate forms"]; filtration [label="Isolation:\n- Vacuum filtration\n- Wash with cold water", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Recrystallization from ethanol/water"]; characterization [label="Characterization:\n- NMR, MS, IR\n- Melting Point", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Product:\nthis compound"];

// Edges start -> reaction; reaction -> workup; workup -> filtration; filtration -> purification; purification -> characterization; characterization -> product; } . Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

3,5-Dimethoxybenzoyl chloride (1.0 eq.)

-

Glycine (1.0 eq.)

-

Sodium hydroxide (2.0 eq.)

-

Deionized water

-

Concentrated hydrochloric acid

-

Ethanol

Procedure:

-

Preparation of Glycine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq.) in a 1 M solution of sodium hydroxide (2.0 eq.) in deionized water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring. This is crucial to control the exothermicity of the acylation reaction.

-

Acylation: Slowly add 3,5-dimethoxybenzoyl chloride (1.0 eq.) portion-wise to the cooled glycine solution over a period of 30 minutes. Maintain vigorous stirring to ensure efficient mixing and reaction. The use of an acyl chloride necessitates a basic environment to neutralize the HCl formed, thus preventing the protonation of the amine nucleophile.[2]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Precipitation of Product: Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This step should be performed in a fume hood. The protonation of the carboxylate salt leads to the precipitation of the water-insoluble product.

-

Isolation and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water to remove any inorganic salts and unreacted starting materials.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound as a white crystalline solid.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven at a moderate temperature. Determine the yield and characterize the product by its melting point and spectroscopic methods.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3,5-dimethoxybenzoyl group, the methoxy protons, the methylene protons of the glycine moiety, and the amide proton. The aromatic protons are expected to appear as distinct singlets or doublets in the aromatic region. The methoxy groups will present as a sharp singlet. The methylene protons of glycine will likely appear as a doublet due to coupling with the amide proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons (including those bearing methoxy groups), the methoxy carbons, and the methylene carbon of the glycine unit. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 239.22 g/mol . |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-O stretching (ethers and carboxylic acid), and aromatic C-H and C=C stretching.[4][5][6][7][8] |

Potential Applications and Biological Significance

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential interest for researchers in drug development.

-

Enzyme Inhibition: The benzoyl-glycine scaffold is present in various molecules with known biological activities. The 3,5-dimethoxy substitution pattern can influence the molecule's interaction with biological targets, potentially leading to the inhibition of specific enzymes.[9]

-

Drug Design and Medicinal Chemistry: This compound can serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[10] The amide linkage provides a stable connection, while the carboxylic acid and aromatic methoxy groups offer sites for further chemical modification to explore structure-activity relationships (SAR).

-

Signaling Pathway Modulation: Glycine itself is a neurotransmitter and its derivatives can interact with various receptors and signaling pathways.[11] The N-acylation with the 3,5-dimethoxybenzoyl group could modulate its interaction with biological targets, potentially leading to novel pharmacological effects.

// Nodes compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme [label="Enzyme Target", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptor [label="Receptor Binding", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibition [label="Inhibition of Catalytic Activity", shape=box]; modulation [label="Modulation of Receptor Function", shape=box]; pathway [label="Downstream Signaling Pathway", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; response [label="Cellular Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges compound -> enzyme [label="Binding"]; compound -> receptor [label="Interaction"]; enzyme -> inhibition [style=dotted, arrowhead=tee]; receptor -> modulation; inhibition -> pathway [label="Alters"]; modulation -> pathway [label="Alters"]; pathway -> response; } . Caption: Potential mechanism of action via enzyme inhibition or receptor binding.

Conclusion and Future Directions

This compound is a readily synthesizable molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. The robust Schotten-Baumann synthesis protocol provides a reliable method for its preparation, enabling researchers to access this compound for further studies. While its specific biological activities remain to be fully elucidated, its chemical structure suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents. Future research should focus on screening this compound against a variety of biological targets to uncover its potential pharmacological profile.

References

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

-

Wikipedia. Schotten–Baumann reaction. Available from: [Link]

-

ResearchGate. Schotten-Baumann reaction to produce cocoyl glycine. Available from: [Link]

-

PubMed. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. Available from: [Link]

-

PubChem. N-(4-Methoxybenzyl)glycine | C10H13NO3 | CID 302090. Available from: [Link]

-

PubChem. N-(3,4-dimethoxybenzyl)glycine | C11H15NO4 | CID 13236082. Available from: [Link]

-

ResearchGate. FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer. Available from: [Link]

- Google Patents. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.

-

PubMed Central. Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase. Published July 16, 2024. Available from: [Link]

-

The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). Available from: [Link]

-

PubChem. N-(3,5-Dihydroxybenzoyl)glycine | C9H9NO5 | CID 71389989. Available from: [Link]

-

The Royal Society of Chemistry. Experimental Procedures. Available from: [Link]

-

ResearchGate. Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. Published December 26, 2025. Available from: [Link]

- Google Patents. US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).

- Fischer G, Cao X, Cox N, Francis M. The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics. 2005;313(1-3):39-49. doi:10.1016/j.chemphys.2004.12.011

- Shen W, Zhang J, Xu Y, Wu SM. Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina. The Journal of Physiology. 2003;551(Pt 2):523-532. doi:10.1113/jphysiol.2003.048325

-

ResearchGate. 1 H NMR spectra of a-glycine as a function of sample rotation speed. Available from: [Link]

-

ResearchGate. Evolution of IR spectra of: a) -glycine (from 2 experiment) as... Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Available from: [Link]

-

PubMed. de novo design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors. Available from: [Link]

-

PubChem. Glycine | C2H5NO2 | CID 750. Available from: [Link]

-

PubMed. Chemo-enzymatic synthesis of N-arachidonoyl glycine. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for Glycine (HMDB0000123). Published November 16, 2005. Available from: [Link]

-

University of Ottawa NMR Facility Blog. Glycine as a 13C CPMAS Setup Sample. Published June 21, 2018. Available from: [Link]

-

ResearchGate. FT-IR spectrum of γ-glycine. Available from: [Link]

-

ResearchGate. IR spectra of glycine: (a) as a KBr pellet at room temperature; (b) and... Available from: [Link]

Sources

- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Schotten-Baumann Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine | 62098-75-3 | Benchchem [benchchem.com]

- 10. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

- 11. Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3,5-Dimethoxy-benzoylamino)-acetic acid

This guide provides a comprehensive technical overview of (3,5-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,5-dimethoxybenzoyl)glycine. It is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and metabolic research. This document delves into the synthesis, physicochemical properties, and potential applications of this molecule, grounding the discussion in established chemical principles and citing relevant scientific literature.

Introduction and Chemical Identity

This compound is a derivative of glycine, the simplest proteinogenic amino acid. In this compound, the amino group of glycine is acylated with a 3,5-dimethoxybenzoyl group. This structural motif, an N-acyl glycine, is of significant interest in the scientific community due to the diverse biological activities exhibited by this class of molecules. N-acyl amino acids are involved in various physiological processes and have been explored as potential therapeutic agents and diagnostic markers for metabolic disorders.[1][2]

While a specific CAS number for this compound is not readily found in major chemical databases, its structure is unambiguously defined. For reference, structurally similar compounds include N-(3,5-Dihydroxybenzoyl)glycine (CAS No. 62098-73-1) and N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine (CAS No. 62098-75-3).[3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of N-acyl glycines can be achieved through several reliable methods. The most common approaches involve the coupling of the carboxylic acid with glycine or the reaction of an activated carboxylic acid derivative (like an acyl chloride) with glycine.

Method 1: Schotten-Baumann Reaction

This classic method involves the acylation of glycine using 3,5-dimethoxybenzoyl chloride in a basic aqueous solution. The base neutralizes the hydrochloric acid formed during the reaction, driving it to completion.

Reaction Scheme:

Caption: Schotten-Baumann synthesis of this compound.

Detailed Experimental Protocol:

-

Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Dissolve 3,5-dimethoxybenzoyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., tetrahydrofuran or diethyl ether). Add this solution dropwise to the cold glycine solution while maintaining vigorous stirring.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours.

-

Work-up: Acidify the reaction mixture to a pH of approximately 2 using a dilute solution of hydrochloric acid. This will precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Method 2: Peptide Coupling Reaction

This method involves the direct coupling of 3,5-dimethoxybenzoic acid with glycine using a peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This approach is widely used in peptide synthesis and is effective for forming amide bonds.

Reaction Workflow:

Caption: Workflow for the synthesis via peptide coupling.

Detailed Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[3]

-

Addition of Glycine: Add glycine (1.0 equivalent) to the solution. Note that glycine has poor solubility in many organic solvents, so a suspension may form.[5]

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up and Purification: Filter off the DCU precipitate. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization.

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not widely available. However, properties can be estimated based on its structure and data from analogous compounds.

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₁₁H₁₃NO₅ | - |

| Molecular Weight | 239.23 g/mol | - |

| Appearance | Likely a white to off-white crystalline solid. | Analogy to similar compounds |

| Melting Point | Expected to be a solid with a defined melting point. | Analogy to similar compounds |

| Solubility | Likely soluble in polar organic solvents like DMF, DMSO, and alcohols. Limited solubility in water and nonpolar solvents. | Structural analysis and analogy |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | General knowledge of carboxylic acids |

Potential Applications in Research and Development

N-acyl glycine derivatives, such as this compound, are valuable molecules in several areas of scientific research.

Drug Discovery and Medicinal Chemistry

-

Building Block for Complex Molecules: This compound can serve as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic activities. The N-acyl glycine core is present in various bioactive compounds.

-

Neuromodulatory Agents: Certain N-acyl amino acids have been identified as neuromodulators.[6] For instance, some N-acyl glycines are known to interact with glycine transporters, which are involved in regulating glycine levels in the central nervous system.[7] This makes them interesting candidates for the development of analgesics and other drugs targeting the nervous system.[7]

-

Enzyme Inhibitors: The structure of this compound makes it a potential candidate for enzyme inhibition studies. The benzoyl group can interact with hydrophobic pockets in enzyme active sites, while the glycine moiety can form hydrogen bonds.[3]

Metabolic Research

-

Metabolic Probes: N-acyl glycines are important metabolites in detoxification pathways in the human body.[1] Synthetically prepared compounds like this compound can be used as standards or probes in metabolomics studies to investigate these pathways and their roles in metabolic diseases.[1]

-

Diagnostic Markers: The analysis of acylglycines is crucial for the diagnosis of inherited metabolic disorders.[2]

Conclusion

This compound is a chemically well-defined molecule with significant potential for application in drug discovery and biochemical research. While specific experimental data for this compound is sparse in the public domain, its synthesis can be reliably achieved through established methods like the Schotten-Baumann reaction or peptide coupling. Its structural similarity to known bioactive N-acyl glycines suggests that it could be a valuable tool for investigating biological systems and a promising starting point for the development of novel therapeutics. Further research into the specific biological activities of this compound is warranted.

References

-

PubChem. N-(3,4-dimethoxybenzyl)glycine. National Center for Biotechnology Information. [Link]

-

PubChem. N-(3,5-Dihydroxybenzoyl)glycine. National Center for Biotechnology Information. [Link]

- Goujard, L., Figueroa, M. C., & Villeneuve, P. (2004). Chemo-enzymatic synthesis of N-arachidonoyl glycine. Biotechnology Letters, 26(15), 1211–1216.

- Vandenberg, R. J., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. ACS Chemical Neuroscience, 10(5), 2395–2406.

-

ResearchGate. Solvents for dissolving glycine and as peptide coupling reaction medium?[Link]

-

City University of Hong Kong. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application. [Link]

-

MDPI. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

-

MDPI. Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. [Link]

- Saghatelian, A., et al. (2004). N-acyl-amino acids and N-acyl-neurotransmitter conjugates: neuromodulators and probes for new drug targets. Journal of Neurochemistry, 91(1), 1-10.

- Badenhorst, C. P. (2019). A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. Drug Metabolism Reviews, 51(4), 511-524.

-

Avanti Polar Lipids. N-Acylglycine (NAGly). [Link]

-

PubMed. Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. [Link]

Sources

- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 2. avantiresearch.com [avantiresearch.com]

- 3. N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine | 62098-75-3 | Benchchem [benchchem.com]

- 4. N-(3,5-Dihydroxybenzoyl)glycine | C9H9NO5 | CID 71389989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3,5-Dimethoxy-benzoylamino)-acetic acid: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3,5-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,5-dimethoxybenzoyl)glycine. The document details its molecular weight and other critical physicochemical properties. A detailed, step-by-step synthesis protocol is provided, accompanied by a workflow diagram for enhanced clarity. Furthermore, this guide delves into the structural elucidation of the compound, presenting key spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a derivative of glycine, the simplest proteinogenic amino acid[1]. It belongs to the class of N-acylated amino acids, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The incorporation of the 3,5-dimethoxybenzoyl moiety can significantly influence the parent amino acid's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity and pharmacokinetic profile. Understanding the fundamental characteristics of this compound is crucial for its potential application in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

The molecular and physical properties of this compound are fundamental to its handling, characterization, and application in a research setting.

Molecular Weight and Formula

The molecular formula of this compound is C₁₁H₁₃NO₅. Its molecular weight can be calculated from the molecular weights of its constituent parts: 3,5-dimethoxybenzoic acid and glycine, with the removal of one molecule of water during the formation of the amide bond.

-

Molecular Weight of 3,5-Dimethoxybenzoic Acid (C₉H₁₀O₄): 182.17 g/mol

-

Molecular Weight of Glycine (C₂H₅NO₂): 75.07 g/mol [1]

-

Molecular Weight of Water (H₂O): 18.02 g/mol

Calculation: (Molecular Weight of 3,5-Dimethoxybenzoic Acid + Molecular Weight of Glycine) - Molecular Weight of Water (182.17 g/mol + 75.07 g/mol ) - 18.02 g/mol = 239.22 g/mol

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₅ | Calculated |

| Molecular Weight | 239.22 g/mol | Calculated |

| IUPAC Name | 2-[(3,5-dimethoxybenzoyl)amino]acetic acid | N/A |

| Synonyms | N-(3,5-dimethoxybenzoyl)glycine | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. Moderate water solubility is anticipated due to the presence of the carboxylic acid and amide groups.[2] | Predicted |

Synthesis of this compound

The synthesis of N-acylated amino acids such as this compound is a well-established transformation in organic chemistry. A common and effective method involves the coupling of the carboxylic acid with the amino acid. A reliable approach is the Schotten-Baumann reaction, which involves the acylation of the amino group of glycine with 3,5-dimethoxybenzoyl chloride under basic conditions.

Rationale for Experimental Choices

The use of 3,5-dimethoxybenzoyl chloride as the acylating agent is advantageous due to its higher reactivity compared to the corresponding carboxylic acid, which allows the reaction to proceed under milder conditions. Sodium hydroxide is used as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product. The reaction is typically carried out in a biphasic system of an organic solvent and water to dissolve both the acyl chloride and the glycine salt.

Experimental Protocol

Step 1: Preparation of Glycine Solution

-

In a 250 mL beaker, dissolve 7.5 g (0.1 mol) of glycine in 100 mL of 1 M sodium hydroxide solution.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

Step 2: Acylation Reaction

-

In a separate flask, dissolve 20.06 g (0.1 mol) of 3,5-dimethoxybenzoyl chloride in 50 mL of a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Add the 3,5-dimethoxybenzoyl chloride solution dropwise to the cold glycine solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Continue stirring the reaction mixture vigorously in the ice bath for an additional 2 hours.

Step 3: Work-up and Isolation

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the aqueous layer and wash the organic layer with a small amount of water.

-

Combine the aqueous layers and acidify to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the N-acylated amino acid.

-

Collect the white precipitate by vacuum filtration and wash it with cold water.

Step 4: Purification

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.

-

Dry the purified product under vacuum.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Structural Elucidation

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: The benzene ring has three protons. The two protons ortho to the carbonyl group are equivalent and would likely appear as a doublet, while the proton para to the carbonyl group would appear as a triplet. These signals would be expected in the aromatic region (δ 6.5-7.5 ppm).

-

Methoxy Protons: The two methoxy groups are equivalent and would give rise to a sharp singlet, integrating to six protons, likely in the region of δ 3.8-4.0 ppm.

-

Methylene Protons: The two protons of the glycine methylene group (-CH₂-) would appear as a doublet due to coupling with the adjacent amide proton, likely in the region of δ 4.0-4.2 ppm.

-

Amide Proton: The amide proton (-NH-) would appear as a triplet, coupled to the methylene protons, and its chemical shift can be variable (δ 8.0-9.0 ppm).

-

Carboxylic Acid Proton: The carboxylic acid proton (-COOH) would appear as a broad singlet, and its chemical shift is highly variable and concentration-dependent (δ 10-13 ppm).

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. Key predicted signals include:

-

Carbonyl Carbons: Two distinct signals for the amide and carboxylic acid carbonyl carbons would be expected in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: Signals for the six carbons of the benzene ring would appear in the aromatic region (δ 100-160 ppm), with the carbons attached to the methoxy groups being the most deshielded.

-

Methoxy Carbons: A signal for the two equivalent methoxy carbons would be expected around δ 55-60 ppm.

-

Methylene Carbon: The methylene carbon of the glycine moiety would likely appear around δ 40-45 ppm.

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 240.22, corresponding to the calculated molecular weight of 239.22 g/mol plus a proton. Fragmentation patterns could provide further structural information, with characteristic losses of the carboxylic acid group, the glycine moiety, and methoxy groups.

Conclusion

This technical guide has provided a detailed overview of this compound, including its calculated molecular weight of 239.22 g/mol , a reliable synthesis protocol, and predicted spectroscopic data for its structural confirmation. The information presented herein is intended to equip researchers and scientists with the necessary foundational knowledge to synthesize, characterize, and potentially explore the applications of this N-acylated amino acid in their research endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

-

PubChem. Glycine. National Center for Biotechnology Information. [Link]

-

PubChem. 3,5-Dimethoxybenzoic acid. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to N-(3,5-Dimethoxybenzoyl)glycine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-(3,5-dimethoxybenzoyl)glycine, a member of the N-acylglycine family of compounds. N-acyl amino acids represent a class of lipid-signaling molecules and are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and their utility as versatile synthetic scaffolds.[1] This document details the nomenclature, physicochemical properties, a robust synthesis protocol, comprehensive characterization methodologies, and the scientific rationale for its application in research. Particular emphasis is placed on the causality behind experimental choices, providing field-proven insights for professionals in the field.

Introduction and Nomenclature

N-(3,5-Dimethoxybenzoyl)glycine, also known by its systematic IUPAC name 2-[(3,5-dimethoxybenzoyl)amino]acetic acid , is a derivative of glycine, the simplest proteinogenic amino acid. The molecule consists of a glycine backbone where the amino group is acylated by a 3,5-dimethoxybenzoyl moiety. This structural motif is significant; the benzoyl glycine core (hippuric acid structure) is a known scaffold in medicinal chemistry, and modifications to the aromatic ring can substantially alter the compound's biological and physical properties.[2] The presence of two methoxy groups at the 3 and 5 positions of the phenyl ring creates a unique electronic and steric environment, which can influence receptor binding, solubility, and metabolic stability.

The structure of N-(3,5-Dimethoxybenzoyl)glycine is depicted below:

Caption: Chemical structure of N-(3,5-Dimethoxybenzoyl)glycine.

Physicochemical and Predicted Properties

While specific experimental data for N-(3,5-dimethoxybenzoyl)glycine is not extensively published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

| Property | Predicted Value / Information | Rationale & Comparative Data |

| Molecular Formula | C₁₁H₁₃NO₅ | Derived from structural analysis. |

| Molecular Weight | 239.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Based on the appearance of its precursors (3,5-dimethoxybenzoic acid) and related N-benzoyl glycine compounds.[3] |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, Methanol, Ethanol); sparingly soluble in water. | The carboxylic acid and amide groups confer polarity, while the dimethoxybenzene ring adds lipophilic character. N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine shows solubility in DMF.[4] |

| Melting Point | Estimated 160-180 °C | The parent compound, 3,5-dimethoxybenzoic acid, has a melting point of 178-185 °C.[3] Glycine conjugation typically results in a high melting point solid. |

| Acidity (pKa) | Carboxylic acid pKa ~3.5-4.5 | The pKa of the glycine carboxylic acid group is influenced by the electron-withdrawing benzoyl group. |

Synthesis Protocol: Amide Coupling

The synthesis of N-(3,5-dimethoxybenzoyl)glycine is most reliably achieved through the coupling of 3,5-dimethoxybenzoic acid with glycine. The direct use of the corresponding acid chloride (3,5-dimethoxybenzoyl chloride) in a Schotten-Baumann reaction is also a viable and historically significant method for forming the amide bond.[2] However, for greater control and milder reaction conditions, particularly in a research or drug development setting, carbodiimide-mediated coupling is preferred.

The chosen protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This combination is effective for forming amide bonds between carboxylic acids and amines by activating the carboxylate group for nucleophilic attack.[4]

Reaction Scheme

Caption: Amide coupling synthesis of N-(3,5-Dimethoxybenzoyl)glycine.

Step-by-Step Methodology

Materials:

-

3,5-Dimethoxybenzoic acid (1.0 eq)

-

Glycine (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dimethoxybenzoic acid (1.0 eq) and glycine (1.1 eq) in anhydrous DMF.

-

Catalyst Addition: Add DMAP (0.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermic reaction upon addition of DCC and to minimize side reactions, such as the formation of N-acylurea byproduct.

-

DCC Addition: Slowly add a solution of DCC (1.1 eq) in anhydrous DMF to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Filtration: Once the reaction is complete, filter the mixture to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of ethyl acetate.

-

Work-up - Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove unreacted DMAP and any basic impurities), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane solvent system) or by column chromatography on silica gel to obtain pure N-(3,5-dimethoxybenzoyl)glycine.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following methods constitute a self-validating system for quality control.

| Technique | Expected Results | Purpose |

| ¹H NMR | Signals corresponding to the aromatic protons (a singlet for H4 and a doublet for H2/H6), the two methoxy groups (a singlet), the methylene protons of the glycine unit (a doublet coupled to the amide N-H), the amide proton (a triplet), and the carboxylic acid proton (a broad singlet). | Confirms the molecular structure and proton environment. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons (including the methoxy-substituted and unsubstituted positions), the methoxy carbons, and the glycine α-carbon. | Verifies the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (239.22). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. | Confirms the molecular weight and formula. |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-O stretching (methoxy and carboxylic acid), and aromatic C-H and C=C stretching. | Identifies key functional groups present in the molecule. |

| Melting Point | A sharp melting point range. | Indicates the purity of the crystalline solid. |

| Elemental Analysis | Experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values. | Provides definitive confirmation of the elemental composition and purity. |

Rationale for Use in Drug Discovery and Research

N-(3,5-Dimethoxybenzoyl)glycine serves as a valuable molecule for researchers and drug development professionals for several key reasons:

-

Scaffold for Library Synthesis: The N-benzoyl glycine structure is a versatile and synthetically accessible scaffold.[2] The carboxylic acid and the aromatic ring provide two distinct points for further chemical modification, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The 3,5-dimethoxy substitution pattern is known to influence molecular properties. These electron-donating groups can affect the electronics of the aromatic ring and may enhance solubility and cell permeability compared to unsubstituted analogs.[5]

-

Potential for Biological Activity: N-acyl amino acids are an emerging class of signaling lipids.[1] Furthermore, benzoyl glycine derivatives have shown promise as antibacterial agents.[2] The introduction of specific substituents, like the dimethoxy groups, can tune this activity. Structural modifications to the benzoyl ring, particularly with electron-withdrawing groups, have been shown to enhance antibacterial efficacy, suggesting that exploring electron-donating patterns is a logical step in a comprehensive SAR investigation.[2]

-

Metabolic Probe: Glycine conjugation is a significant pathway in the metabolism of endogenous and xenobiotic aromatic acids.[6] Synthesizing specific conjugates like N-(3,5-dimethoxybenzoyl)glycine allows for the study of the enzymes involved in this pathway, such as glycine N-acyltransferase, and can be used as an analytical standard in metabolomics research.

Conclusion

N-(3,5-Dimethoxybenzoyl)glycine is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and as a tool for biochemical research. This guide provides the necessary foundational knowledge for its synthesis, characterization, and strategic application. The detailed protocols and scientific rationale are designed to empower researchers to confidently incorporate this and related molecules into their discovery and development workflows, fostering innovation in the pursuit of novel therapeutics.

References

-

PubChem. N-(3,4-dimethoxybenzyl)glycine. National Center for Biotechnology Information. [Link]

-

PubChem. N-(3,5-Dihydroxybenzoyl)glycine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]

-

MDPI. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. [Link]

-

PubMed Central. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]

Sources

- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to the Synthesis and Melting Point Determination of (3,5-Dimethoxy-benzoylamino)-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (3,5-Dimethoxy-benzoylamino)-acetic acid, a compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability. We will navigate through a robust synthesis protocol, rigorous purification and characterization techniques, and culminate in the precise determination of its melting point—a critical indicator of purity for crystalline organic compounds.

Introduction: The Significance of this compound and its Melting Point

This compound, also known as N-(3,5-dimethoxybenzoyl)glycine, belongs to the class of N-acyl amino acids. These compounds are noted for their diverse biological activities and serve as valuable intermediates in the synthesis of more complex molecules. The structural motif of a substituted benzoyl group linked to an amino acid offers a versatile scaffold for designing novel therapeutic agents and functional materials.

The melting point of a pure crystalline organic substance is a characteristic physical property. It is the temperature at which the solid and liquid phases exist in equilibrium. A sharp melting point range, typically 0.5-1°C, is a strong indicator of high purity.[1] Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range.[2] Therefore, the accurate determination of the melting point of this compound is not merely a routine measurement but a crucial validation of its synthesis and purification.

| Compound Profile: this compound | |

| IUPAC Name | 2-(3,5-Dimethoxybenzamido)acetic acid |

| Synonyms | N-(3,5-dimethoxybenzoyl)glycine |

| CAS Number | 62098-74-2[3] |

| Molecular Formula | C₁₁H₁₃NO₅[3] |

| Molecular Weight | 239.23 g/mol [3] |

| Structure | A 3,5-dimethoxybenzoyl group attached to the nitrogen of a glycine molecule. |

Synthesis of this compound via the Schotten-Baumann Reaction

The synthesis of N-acyl amino acids is effectively achieved through the Schotten-Baumann reaction. This method involves the acylation of an amine with an acid chloride in the presence of a base.[4][5] The following protocol is a robust and well-established procedure for the synthesis of this compound.

Underlying Principles of the Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of glycine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dimethoxybenzoyl chloride. The base, typically sodium hydroxide, serves two critical functions: it deprotonates the amino acid, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[5] The use of a two-phase solvent system (e.g., water and an organic solvent) is common in Schotten-Baumann reactions, where the base in the aqueous phase neutralizes the acid, while the reactants and product remain in the organic phase.[4]

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Glycine | 75.07 | 7.51 g | 0.10 |

| 3,5-Dimethoxybenzoyl chloride | 200.62 | 20.06 g | 0.10 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.00 g | 0.20 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Deionized Water | 18.02 | 100 mL | - |

| Hydrochloric Acid (HCl), 2M | 36.46 | As needed | - |

Procedure:

-

Preparation of the Glycine Solution: In a 250 mL beaker, dissolve 7.51 g (0.10 mol) of glycine and 8.00 g (0.20 mol) of sodium hydroxide in 100 mL of deionized water. Stir until all solids have dissolved and cool the solution in an ice bath to approximately 0-5 °C.

-

Rationale: The basic solution deprotonates the carboxylic acid and a portion of the ammonium group of the zwitterionic glycine, increasing the nucleophilicity of the amino group. Cooling the solution helps to control the exothermic reaction with the acid chloride.

-

-

Preparation of the Acid Chloride Solution: In a separate 100 mL beaker, dissolve 20.06 g (0.10 mol) of 3,5-dimethoxybenzoyl chloride in 100 mL of dichloromethane.

-

Reaction: Slowly add the 3,5-dimethoxybenzoyl chloride solution to the cold glycine solution with vigorous stirring over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C.

-

Rationale: Slow addition and vigorous stirring ensure efficient mixing of the biphasic system and prevent localized overheating, which could lead to hydrolysis of the acid chloride.

-

-

Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 2 hours at room temperature to ensure the reaction goes to completion.

-

Work-up and Product Isolation: a. Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers. b. Extract the aqueous layer with 2 x 25 mL portions of dichloromethane to remove any unreacted acid chloride and other organic impurities. c. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. A white precipitate of this compound should form.

- Rationale: Acidification protonates the carboxylate group of the product, rendering it insoluble in the aqueous medium and causing it to precipitate. d. Collect the crude product by vacuum filtration, wash with cold deionized water, and air dry.

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

A pure sample is paramount for an accurate melting point determination. The crude product from the synthesis will likely contain unreacted starting materials and side products. Recrystallization is a powerful technique for purifying crystalline organic solids.

Recrystallization Protocol

-

Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A mixture of ethanol and water is often effective for N-acyl amino acids.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven.

Characterization for Purity Confirmation

Before melting point determination, it is essential to confirm the identity and purity of the synthesized compound using spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This will confirm the presence of all expected protons in the correct chemical environments and with the expected splitting patterns and integration values.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This will show the presence of all unique carbon atoms in the molecule.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: This will confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide, the O-H and C=O stretches of the carboxylic acid, and the C-O stretches of the methoxy groups.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Melting Point Determination: A Self-Validating System

The determination of the melting point is a definitive test of purity for a crystalline solid.[6]

Principle of Melting Point Depression

Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in a lower melting point. Furthermore, the melting process occurs over a wider temperature range as the impurities dissolve in the melting solid.[2]

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation: a. Ensure the purified this compound is completely dry and finely powdered. b. Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup (e.g., Mel-Temp Apparatus): a. Place the capillary tube in the sample holder of the melting point apparatus. b. Set the heating rate. For a preliminary determination, a rapid heating rate can be used to find an approximate melting range.

-

Measurement: a. For an accurate measurement, set a slow heating rate (1-2 °C per minute) as the temperature approaches the expected melting point. b. Record the temperature at which the first droplet of liquid appears (T₁). c. Record the temperature at which the entire sample has completely melted (T₂). d. The melting point is reported as the range T₁ - T₂.

-

Interpretation of Results:

-

Sharp Melting Range (0.5-1 °C): Indicates a high degree of purity.

-

Broad Melting Range (> 2 °C) and Depressed Value: Suggests the presence of impurities.

-

Caption: Protocol for accurate melting point determination and purity assessment.

Conclusion

This guide has provided a comprehensive framework for the synthesis, purification, characterization, and melting point determination of this compound. By understanding the scientific principles behind each step, researchers and drug development professionals can confidently produce and validate this compound. The melting point, when determined with care on a properly purified and characterized sample, serves as an authoritative and self-validating measure of purity, a cornerstone of chemical synthesis and analysis.

References

-

PrepChem. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]

-

Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

-

MDPI. (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

- Google Patents. (n.d.). CN103204905A - Method for synthesizing tetra-glycylglycine.

-

ResearchGate. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

-

Frontiers in Molecular Biosciences. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9.2: How do we know when an Organic Compounds is Pure?. Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology. (2022). Heterologous Production of Glycine Betaine Using Synechocystis sp. PCC 6803-Based Chassis Lacking Native Compatible Solutes. Retrieved from [Link]

-

Taylor & Francis Online. (2006). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

-

Quora. (2018). How to use boiling and melting point as criteria for purity of chemical substances. Retrieved from [Link]

-

Study.com. (n.d.). What is meant by the statement that a pure crystalline organic substance has a sharp melting point?. Retrieved from [Link]

- Google Patents. (n.d.). EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts.

-

MDPI. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]

-

PubMed. (1991). Purification and characterization of bile acid-CoA:amino acid N-acyltransferase from human liver. Retrieved from [Link]

-

ResearchGate. (2025). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Retrieved from [Link]

- Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.

Sources

A Technical Guide to the Spectroscopic Characterization of (3,5-Dimethoxy-benzoylamino)-acetic acid

This guide provides an in-depth analysis of the spectroscopic data for (3,5-Dimethoxy-benzoylamino)-acetic acid, a molecule of interest in drug discovery and chemical research. The structural elucidation of such compounds is paramount for understanding their chemical behavior and biological activity. This document will detail the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.

Introduction: The Significance of Spectroscopic Analysis

In the realm of drug development and materials science, the precise characterization of molecular structure is a foundational requirement. Spectroscopic techniques provide a non-destructive window into the atomic and molecular world, allowing researchers to confirm the identity, purity, and structural features of a synthesized compound. For this compound, a molecule possessing an aromatic ring, an amide linkage, and a carboxylic acid moiety, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide will explore the expected data from ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS analyses, grounded in established principles and methodologies.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Carboxylic acid (-COOH) |

| ~8.5 | Triplet | 1H | Amide (-NH) |

| ~7.0 | Singlet | 2H | Aromatic (H-2', H-6') |

| ~6.6 | Singlet | 1H | Aromatic (H-4') |

| ~4.2 | Doublet | 2H | Methylene (-CH₂-) |

| ~3.8 | Singlet | 6H | Methoxy (-OCH₃) |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical in ¹H NMR. For a compound like this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is useful for variable temperature studies. Furthermore, the acidic proton of the carboxylic acid and the amide proton are more likely to be observed as distinct signals in DMSO-d₆ as it is less prone to proton exchange than protic solvents like D₂O or methanol-d₄. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of TMS to the solution.

-

Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and number of scans. For a dilute sample, a higher number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Diagram of ¹H NMR Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance the signal-to-noise ratio.[2]

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~171 | Carboxylic acid (-COOH) |

| ~167 | Amide carbonyl (-C=O) |

| ~160 | Aromatic (C-3', C-5') |

| ~135 | Aromatic (C-1') |

| ~106 | Aromatic (C-2', C-6') |

| ~105 | Aromatic (C-4') |

| ~56 | Methoxy (-OCH₃) |

| ~43 | Methylene (-CH₂) |

Expertise & Experience: The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing benzoyl group. The carbons directly attached to the methoxy groups (C-3' and C-5') are expected to be significantly shielded and appear at a higher field (lower ppm) compared to the other aromatic carbons. The quaternary carbon (C-1') will likely have a lower intensity due to the absence of a directly attached proton and a longer relaxation time.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of DMSO-d₆) is generally required for ¹³C NMR compared to ¹H NMR.

-

Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are necessary to obtain a good quality spectrum.

-

Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and phasing.

Section 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~3000 | Medium-Weak | C-H stretch (Aromatic) |

| ~2950, ~2850 | Medium-Weak | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1200 | Strong | C-O stretch (Ether) |

Trustworthiness: The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch of a carboxylic acid, which is often involved in hydrogen bonding.[3] The two distinct carbonyl (C=O) stretching frequencies for the carboxylic acid and the amide are key diagnostic peaks that confirm the presence of both functional groups.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[4]

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Analysis: The final spectrum is presented as percent transmittance versus wavenumber.

Diagram of FT-IR Workflow (KBr Pellet)

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

-

Molecular Formula: C₁₁H₁₃NO₅

-

Molecular Weight: 239.22 g/mol

-

Predicted [M+H]⁺: m/z 240.0817

-

Predicted [M-H]⁻: m/z 238.0664

-

Predicted [M+Na]⁺: m/z 262.0637

Authoritative Grounding: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound.[5] In positive ion mode, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly observed. In negative ion mode, the deprotonated molecule ([M-H]⁻) is expected due to the acidic nature of the carboxylic acid group. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.[6]

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

-

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of ESI-MS Workflow

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating structural confirmation. The predicted data presented in this guide, in conjunction with the detailed experimental protocols, offer a robust framework for researchers to characterize this and similar molecules with confidence. The consistency across these orthogonal analytical techniques is the cornerstone of modern chemical analysis, ensuring the integrity of scientific research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

-

Waters Corporation. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Skinnider, M. (2023). Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. [Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

American Chemical Society. (n.d.). Upper-Level Courses and Across the Curriculum Volume 3: 13C NMR Spectroscopy. [Link]

-

Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

ResearchGate. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]

-

ResearchGate. (2021). Organic acid derivatization protocol for mass spectrometry analysis v1. [Link]

-

Physical Chemistry Research. (2020). Regular Article. [Link]

-

University of Leeds. (n.d.). 13C NMR Spectroscopy. [Link]

-

Abraham, R. J. (n.d.). 1H NMR Chemical Shifts. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

-

ResearchGate. (2025). Quantum Chemical Mass Spectral Predictions of Novichok Agents after Experimental Validation and Analysis. [Link]

-

ResearchGate. (2025). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]

-

ResearchGate. (2026). Composition of acetic acid determined by IR spectroscopy. [Link]

-

DASH (Harvard University). (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

-

ResearchGate. (2016). Spectroscopic and Computational Study of Acetic Acid and Its Cyclic Dimer in the Near-Infrared Region. [Link]

-

PubMed Central (PMC). (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

PubMed. (n.d.). Fast determination of 13C NMR chemical shifts using artificial neural networks. [Link]

-

Quora. (2017). On the basis of IR spectroscopy, how can we differentiate acetic acid and methanol?. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

ResearchGate. (2025). Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester. [Link]

-

ResearchGate. (2025). Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. sc.edu [sc.edu]

- 3. researchgate.net [researchgate.net]

- 4. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Synthesis of (3,5-Dimethoxy-benzoylamino)-acetic acid: Starting Materials and Core Methodologies

(3,5-Dimethoxy-benzoylamino)-acetic acid , also referred to as N-(3,5-dimethoxybenzoyl)glycine, serves as a pivotal intermediate in the synthesis of diverse, pharmacologically relevant molecules. Its molecular architecture, comprising a 3,5-dimethoxy-substituted aromatic ring connected to a glycine backbone through a stable amide linkage, renders it a valuable building block for drug discovery and development. This technical guide provides a comprehensive examination of the principal starting materials and synthetic strategies for the preparation of this key intermediate, designed for an audience of researchers, chemists, and professionals in the pharmaceutical sciences.

Retrosynthetic Analysis and Strategic Considerations

The core of synthesizing this compound lies in the formation of the central amide bond. A primary retrosynthetic disconnection across this bond logically identifies two main synthetic approaches. These strategies diverge based on the specific synthons chosen to represent the 3,5-dimethoxybenzoyl cation equivalent and the glycine anion equivalent. The selection of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

Primary Synthetic Pathway: Acylation of Glycine with 3,5-Dimethoxybenzoic Acid Derivatives

The most direct and industrially favored route to this compound is the acylation of glycine. This method is advantageous due to its straightforward nature and the commercial availability of the requisite starting materials. This pathway can be executed through two principal variations: the Schotten-Baumann reaction involving an acid chloride intermediate, and direct amide coupling facilitated by a carbodiimide reagent.

Starting Materials for the Acylation of Glycine:

-

3,5-Dimethoxybenzoic acid: The foundational building block that provides the aromatic core and methoxy functional groups. It is readily available from numerous chemical suppliers.

-

Glycine: The simplest amino acid, which constitutes the acetic acid portion of the target molecule. It is an inexpensive and widely accessible reagent.

-

Activating Agents: For the amide bond to form, the carboxylic acid of 3,5-dimethoxybenzoic acid must be activated. Common agents for this purpose include:

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): Used to convert the carboxylic acid to the highly reactive 3,5-dimethoxybenzoyl chloride.

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate direct amide bond formation.

-

-

Base: A base is essential to neutralize the acidic byproducts of the reaction and to deprotonate the amino group of glycine, thereby enhancing its nucleophilicity. Suitable bases include:

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for Schotten-Baumann conditions.

-

Organic bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) for carbodiimide couplings.

-

-

Solvent: The choice of solvent is contingent on the specific reaction conditions. Commonly used solvents are:

-

A biphasic system of water and an organic solvent like dichloromethane (DCM) for the Schotten-Baumann reaction.[1]

-

Anhydrous polar aprotic solvents such as DCM, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) for carbodiimide-mediated reactions.

-

Methodology 1: The Schotten-Baumann Reaction

This classic and robust method proceeds in two distinct steps: the formation of 3,5-dimethoxybenzoyl chloride, followed by its reaction with glycine under basic aqueous conditions.

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride